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Compound of Interest

Compound Name: O-304

Cat. No.: B609697 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

O-304 is a first-in-class, orally available, small molecule pan-AMPK (AMP-activated protein

kinase) activator.[1][2] As a master regulator of cellular and organismal energy homeostasis,

AMPK is a prime therapeutic target for metabolic diseases.[3][4] AMPK activity is known to

decline with age, obesity, and physical inactivity.[3] O-304 has demonstrated significant

potential in preclinical and clinical studies for the treatment of type 2 diabetes (T2D), obesity,

fatty liver disease, and associated cardiovascular complications. These notes provide an

overview of O-304's mechanism of action, applications in metabolic disease research, and

detailed protocols for its use in key experiments.

Mechanism of Action

O-304 is a direct AMPK activator. Its primary mechanism involves increasing AMPK activity by

suppressing the dephosphorylation of the catalytic alpha-subunit at threonine-172 (p-T172) by

protein phosphatase 2C (PP2C). This action sustains the activated state of AMPK, leading to a

cascade of downstream effects that improve metabolic health. Notably, this mechanism does

not deplete cellular ATP levels.

Furthermore, recent studies have revealed that O-304 also functions as a mitochondrial

uncoupler. This dual mechanism promotes both insulin-independent glucose uptake and its

subsequent utilization, preventing the accumulation of glycogen in skeletal muscle and heart
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tissue—a common issue with other AMPK activators. By generating a metabolic demand, O-
304 mimics the effects of exercise, enhancing energy expenditure.

Cell Membrane

Cytoplasm

GLUT4

O-304 PP2C

p-AMPK (Active)

 Dephosphorylation

AMPK
 Phosphorylation

ACC Phosphorylation

mTORC1

Glucose
Uptake

Fatty Acid
Synthesis

p-ACC (Inactive) Fatty Acid
Oxidation

Autophagy

 Translocation

Click to download full resolution via product page

Caption: O-304 Signaling Pathway.

Applications in Metabolic Disease Research
O-304 is a versatile tool for investigating various aspects of metabolic diseases.

Type 2 Diabetes (T2D): O-304 has been shown to improve glucose homeostasis by

stimulating insulin-independent glucose uptake in skeletal muscle. It reduces hyperglycemia,

hyperinsulinemia, and insulin resistance. Additionally, O-304 helps preserve pancreatic β-cell

function by reducing metabolic stress and promoting β-cell rest.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/b609697?utm_src=pdf-body
https://www.benchchem.com/product/b609697?utm_src=pdf-body
https://www.benchchem.com/product/b609697?utm_src=pdf-body-img
https://www.benchchem.com/product/b609697?utm_src=pdf-body
https://www.benchchem.com/product/b609697?utm_src=pdf-body
https://www.benchchem.com/product/b609697?utm_src=pdf-body
https://www.benchchem.com/product/b609697?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609697?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Obesity: In diet-induced obese (DIO) animal models, O-304 treatment leads to a reduction in

body weight and fat mass. It also induces a metabolic switch from carbohydrate to fatty acid

utilization as the primary energy source, suggesting an increase in overall energy

expenditure.

Fatty Liver Disease (MASLD/NAFLD): O-304 has demonstrated efficacy in mitigating liver

steatosis. It reduces hepatic de novo lipogenesis and increases lipid oxidation. Studies with

the related compound ATX-304 showed diminished liver fibrosis and lower blood cholesterol

levels.

Cardiovascular Complications: O-304 improves cardiovascular function. It has been shown

to increase stroke volume, cardiac output, and peripheral microvascular perfusion in animal

models and T2D patients. It also helps reduce blood pressure.

Diabetic Kidney Disease (DKD): O-304 shows potential for treating DKD. It has been

observed to reduce the estimated glomerular filtration rate (eGFR) in both diabetic patients

and obese non-diabetic subjects, a beneficial hemodynamic effect that may protect against

hyperfiltration-induced kidney damage.

Data Presentation: Summary of O-304 Effects
Table 1: Effects of O-304 in Preclinical Models (Mice)
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Parameter Model
O-304
Dose/Duration

Key Findings Reference(s)

Body Weight &

Fat

Diet-Induced
Obese (DIO)
hIAPPtg Mice

2 mg/g in diet
for 6 weeks

Reverted
established
obesity and
reduced body
fat despite
increased food
intake.

Glucose &

Insulin
DIO CBA Mice

0.8 mg/g in diet

for 7 weeks

Significantly

reduced fasting

glucose and

insulin levels;

improved HOMA-

IR.

Liver Fat DIO CBA Mice

0.4, 0.8, 2 mg/g

in diet for 7

weeks

Dose-

dependently

prevented and

reduced hepatic

steatosis.

Skeletal Muscle

Glucose Uptake
DIO CBA Mice

2 mg/g in diet for

2 weeks

Increased [¹⁸F]-

FDG uptake in

calf and thigh

muscles.

Cardiac Function DIO CBA Mice
0.8 and 2 mg/g in

diet

Increased stroke

volume and

normalized heart

rate.

| Insulin Resistance | Aged Mice (lean) | 0.5 mg/g in diet for 6 months | Prevented and reverted

age-associated hyperinsulinemia and insulin resistance. | |

Table 2: Effects of O-304 in Human Clinical Trials
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Parameter Population
O-304
Dose/Duration

Key Findings Reference(s)

Fasting Plasma

Glucose

T2D Patients
on Metformin

Not specified
(Phase IIa)

Reduced
fasting plasma
glucose levels.

Insulin

Resistance

(HOMA-IR)

T2D Patients on

Metformin

Not specified

(Phase IIa)

Reduced HOMA-

IR, indicating

improved insulin

sensitivity.

Microvascular

Perfusion

T2D Patients on

Metformin

Not specified

(Phase IIa)

Improved

peripheral

microvascular

perfusion in the

calf muscle.

Blood Pressure
T2D Patients on

Metformin

Not specified

(Phase IIa)

Reduced

systemic blood

pressure.

| eGFR | T2D Patients & Obese non-diabetics | Not specified (Phase I & IIa) | Potently reduced

eGFR through a rapid and reversible hemodynamic effect. | |

Experimental Protocols
Protocol 1: In Vitro Glucose Uptake Assay in L6 Myotubes

This protocol is adapted from methodologies used to assess the insulin-independent effects of

O-304 on glucose uptake in skeletal muscle cells.

1. Materials and Reagents:

L6 rat skeletal myoblasts

DMEM (high glucose), FBS, Penicillin-Streptomycin

Horse serum
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O-304 (stock dissolved in DMSO)

2-Deoxy-D-[³H]glucose or 2-Deoxy-D-[¹⁴C]glucose

Krebs-Ringer-HEPES (KRH) buffer

Phloretin, Cytochalasin B

Scintillation counter and fluid

2. Cell Culture and Differentiation:

Culture L6 myoblasts in high-glucose DMEM with 10% FBS and 1% Pen-Strep.

Seed cells into 12-well plates.

Once confluent, induce differentiation by switching to DMEM with 2% horse serum.

Maintain for 5-7 days until myotubes are formed, changing media every 48 hours.

3. O-304 Treatment and Glucose Uptake:

Wash differentiated myotubes twice with serum-free DMEM.

Starve cells in serum-free DMEM for 2-4 hours.

Pre-incubate cells with desired concentrations of O-304 (e.g., 1-20 µM) or vehicle (DMSO) in

KRH buffer for 30-60 minutes.

Initiate glucose uptake by adding KRH buffer containing 2-Deoxy-D-[³H]glucose (1 µCi/mL)

and unlabeled 2-Deoxy-D-glucose (10 µM).

Incubate for 10 minutes at 37°C.

Stop the uptake by aspirating the medium and washing the cells three times with ice-cold

KRH buffer containing a glucose transport inhibitor (e.g., phloretin or cytochalasin B).

Lyse the cells with 0.1 M NaOH.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b609697?utm_src=pdf-body
https://www.benchchem.com/product/b609697?utm_src=pdf-body
https://www.benchchem.com/product/b609697?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609697?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Transfer an aliquot of the lysate to a scintillation vial, add scintillation fluid, and measure

radioactivity using a scintillation counter.

Use another aliquot of the lysate to determine protein concentration (e.g., via BCA assay) for

normalization.

4. Data Analysis:

Normalize radioactive counts to protein concentration.

Express data as fold change relative to the vehicle-treated control group.

Perform statistical analysis (e.g., Student's t-test or ANOVA) to determine significance.

Protocol 2: In Vivo Evaluation in a Diet-Induced Obese (DIO) Mouse Model

This protocol describes a typical study to assess the therapeutic effects of O-304 on obesity

and metabolic parameters in mice.

1. Animals and Diet:

Male C57BL/6J or CBA mice (6-8 weeks old).

High-Fat Diet (HFD, e.g., 60% kcal from fat).

Standard chow diet (Control).

O-304 formulated into the HFD (e.g., 0.4, 0.8, or 2 mg/g of diet) or prepared for oral gavage

(dissolved in 2% w/v methylcellulose).

2. Experimental Workflow:

Acclimatization: House mice for one week under standard conditions (12h light/dark cycle,

22°C) with ad libitum access to water and chow.

Induction of Obesity: Feed mice an HFD for 9-15 weeks to induce obesity, insulin resistance,

and hyperglycemia. A control group remains on the standard chow diet.
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Treatment:

Randomize HFD-fed mice into treatment groups (e.g., Vehicle control, O-304).

Administer O-304 either mixed in the HFD or via daily oral gavage (e.g., 100 mg/kg).

Continue treatment for 4-8 weeks.

Monitoring:

Measure body weight and food intake weekly.

Monitor fasting blood glucose and insulin levels bi-weekly from tail vein blood.

Metabolic Phenotyping (Final Week):

Glucose Tolerance Test (GTT): Fast mice for 6 hours, then administer an intraperitoneal

(IP) injection of glucose (2 g/kg). Measure blood glucose at 0, 15, 30, 60, 90, and 120

minutes.

Body Composition: Analyze fat and lean mass using EchoMRI or DEXA scan.

Terminal Procedures:

At the end of the study, euthanize mice after fasting.

Collect blood for final analysis of plasma insulin, lipids, etc.

Harvest tissues (liver, skeletal muscle, heart, adipose tissue) and snap-freeze in liquid

nitrogen or fix in formalin for histology and molecular analysis (e.g., Western blotting for p-

AMPK, gene expression analysis).
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Study Setup

Treatment Phase

Analysis Phase

1. Acclimatization
(1 week)

2. Obesity Induction
(HFD, 9-15 weeks)

3. Randomization

4. O-304 Administration
(4-8 weeks)

5. Weekly Monitoring
(Body Weight, Food Intake)

6. Metabolic Phenotyping
(GTT, Body Composition)

7. Euthanasia & Tissue Collection

8. Data Analysis
(Biochemical, Molecular, Histology)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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